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A novel proteolysis-targeting chimera (PROTAC), NR-V04, has demonstrated potent anti-tumor
effects by selectively targeting the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1]
Crucial validation of its on-target activity has been established through studies utilizing NR4A1
knockout (KO) mouse models, where the therapeutic efficacy of NR-V04 was completely
abrogated, confirming NR4A1 as its primary molecular target within the tumor
microenvironment (TME).[2] This guide provides a comprehensive comparison of NR-V04 with
alternative agents, supported by experimental data, to inform researchers, scientists, and drug
development professionals.

NR-V04: Demonstrating On-Target Anti-Tumor
Activity

NR-VO04 is a first-of-its-kind PROTAC designed to induce the degradation of NR4A1l, a key
transcription factor implicated in promoting tumor cell aggressiveness and maintaining an
immunosuppressive TME.[3][4] In multiple syngeneic tumor models, including MC38 colon
adenocarcinoma and B16F10 melanoma, NR-V04 treatment effectively inhibited tumor growth.
[5] The definitive evidence of its on-target effect comes from experiments conducted in NR4A1
knockout mice. In these mice, NR-V04 failed to inhibit BL6F10 melanoma growth,
unequivocally demonstrating that its anti-tumor activity is dependent on the presence of
NR4AL.[2]
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In contrast, celastrol, a natural compound also known to interact with NR4A1, failed to inhibit
tumor growth in the same B16F10 and MC38 models.[6] Furthermore, in vivo studies showed
that while NR-V04 treatment led to the complete degradation of NR4A1 protein in tumors,
celastrol treatment did not.[2]

Quantitative Data Summary

The following tables summarize the in vivo anti-tumor efficacy of NR-V04 and its comparison
with celastrol.

Table 1: In Vivo Efficacy of NR-V04 in Syngeneic Tumor Models

Tumor Model Treatment Dosage Administration  Outcome
Intraperitoneal o
MC38 Colon . . Significant tumor
) NR-V04 1.8 mg/kg (i.p.), twice a o
Adenocarcinoma growth inhibition
week
Yummerl.7 ) ] Significant tumor
NR-V04 1.8 mg/kg i.p., twice a week o
Melanoma growth inhibition
B16F10 ) ) Significant tumor
NR-V04 1.8 mg/kg i.p., twice a week o
Melanoma growth inhibition

Table 2: Validation of NR-V04 On-Target Effect in NR4A1 Knockout Mice

Tumor Mouse Administrat
. Treatment Dosage . Outcome
Model Strain ion
B16F10 ] i.p., twice a Tumor growth
Wild-Type NR-V04 1.8 mg/kg o
Melanoma week inhibition
) ) No tumor
B16F10 NR4A1-/- i.p., twice a
NR-V04 1.8 mg/kg growth
Melanoma (KO) week o
inhibition

Table 3: Comparative Efficacy of NR-V04 and Celastrol
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Tumor Model Treatment Dosage Administration Outcome
B16F10 ) ) No tumor growth
Celastrol 0.75 mg/kg i.p., twice aweek
Melanoma inhibition
MC38 Colon ) ) No tumor growth
) Celastrol 0.75 mg/kg i.p., twiceaweek
Adenocarcinoma inhibition
Complete
MC38 Tumors NR-V04 1.8 mg/kg i.p., every 4 days NR4Al
degradation
_ No NR4A1
MC38 Tumors Celastrol 0.75 mg/kg i.p., every 4 days ]
degradation

Experimental Protocols
In Vivo Tumor Studies

Cell Lines and Animals: MC38 (colon cancer), Yummerl.7 (melanoma), and B16F10
(melanoma) cell lines were used. Wild-type C57BL/6 mice and NR4A1 knockout (NR4A1-/-)
mice on a C57BL/6 background were utilized for the studies.

Tumor Implantation: Syngeneic tumor cells were implanted subcutaneously into the flank of the
mice. Treatment was initiated on day 7 after inoculation when tumors became palpable.[5]

Drug Administration: NR-V04 was administered via intraperitoneal (i.p.) injection at a dose of
1.8 mg/kg. Celastrol was administered at a dose of 0.75 mg/kg (equivalent to 1.67 pmol/kg) via
the i.p. route. Both treatments were given twice a week.[5]

Tumor Measurement: Tumor volume was monitored regularly. Mice were euthanized when
tumors reached the pre-determined endpoint size.

Western Blot Analysis for NR4A1 Degradation

Tumor tissues from treated and control mice were collected at the experimental endpoint.
Tumor lysates were prepared and subjected to immunoblotting to detect the levels of NR4A1
protein.[2]
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Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of NR4A1 and the experimental
workflow for validating the on-target effects of NR-V04.
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NR4A1 Signaling Pathway in the Tumor Microenvironment.
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Mechanism of NR-V04-mediated NR4A1 Degradation.
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Workflow for Validating NR-V04's On-Target Effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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